![molecular formula C15H22N2O2 B2921213 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-41-1](/img/structure/B2921213.png)
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde (4-DMPEPC) is an organic compound that has been widely studied for its potential applications in various scientific research areas. It is a colorless solid that has a molecular weight of 270.37 g/mol and a melting point of 164-165°C. 4-DMPEPC has been found to be a useful reagent for the synthesis of various compounds, including pharmaceuticals and other organic products. It is also known to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde derivatives have been studied for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 1-substituted piperazines showed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, suggesting their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).
Biological Evaluation of Piperazine Derivatives
Another study focused on the synthesis and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were characterized and screened for their in vitro antimicrobial activities. Some derivatives showed excellent antibacterial and antifungal activities, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Multi-Target Therapeutic Approach to Neuroprotection
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) represents a novel drug candidate designed to offer a multi-target therapeutic approach as a neuroprotective treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity, induces dose-dependent increases in Ach levels, and displays antioxidant properties. Both SP-04 and its metabolite SP-04m offer neuroprotection against Ab42 toxicity and protect neuronal cells and rat brain mitochondria exposed to various toxins, suggesting their potential in Alzheimer's disease treatment (Lecanu et al., 2010).
Organic Crystal Engineering
Studies in organic crystal engineering have explored hydrogen-bond association in derivatives, including those related to 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde. Such research contributes to understanding the crystalline forms and associations in solutions, which is essential for pharmaceutical formulation and material science applications (Weatherhead-Kloster et al., 2005).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as piperazine derivatives, can interact with their targets via various mechanisms, including nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to affect a wide range of biological activities .
Action Environment
The action of 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules, which can affect the compound’s stability, efficacy, and mode of action.
properties
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)ethyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-3-4-15(14(2)11-13)19-10-9-16-5-7-17(12-18)8-6-16/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVBOFYRDQILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCN(CC2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)
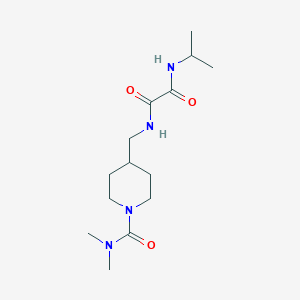
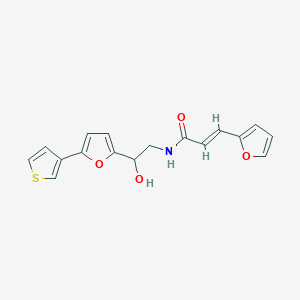
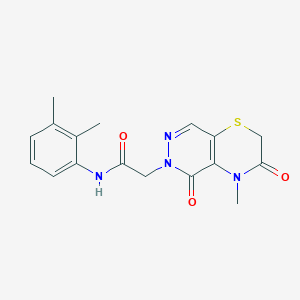
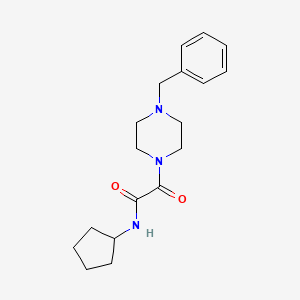
![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
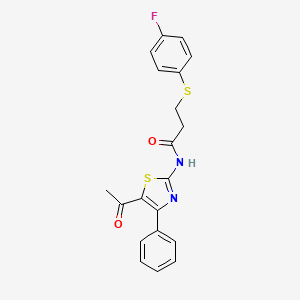
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

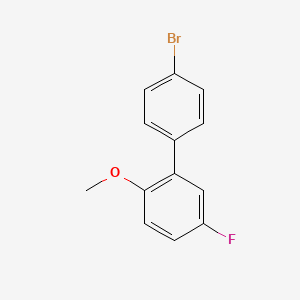
![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)
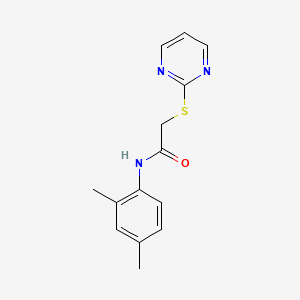
![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)